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Compound of Interest

Compound Name: Vilobelimab

Cat. No.: B15604136

This guide provides a detailed comparative analysis of two investigational drugs, Vilobelimab
and INF904, for the treatment of hidradenitis suppurativa (HS). This document is intended for
researchers, scientists, and drug development professionals, offering an objective comparison
of the mechanisms of action, clinical efficacy, and experimental protocols based on available
data.

Introduction to Hidradenitis Suppurativa and the
Role of the Complement System

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by
recurrent, painful nodules, abscesses, and draining tunnels, predominantly in intertriginous skin
areas. The pathogenesis of HS is complex and involves a dysregulated immune response. A
key pathway implicated in the inflammatory cascade of HS is the complement system,
specifically the C5a/C5aR axis. Complement component 5a (C5a) is a potent pro-inflammatory
mediator that, upon binding to its receptor (C5aR), triggers the recruitment and activation of
neutrophils and other immune cells, leading to chronic inflammation and tissue damage. Both
Vilobelimab and INF904 are novel therapeutics that target this C5a/C5aR signaling pathway,
offering a promising targeted approach for the management of HS.

Mechanism of Action

Vilobelimab and INF904 both modulate the C5a/C5aR pathway, but through distinct
mechanisms. Vilobelimab is a monoclonal antibody that directly binds to and neutralizes
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circulating C5a, while INF904 is a small molecule that antagonizes the C5a receptor.

Vilobelimab is a first-in-class monoclonal anti-human complement factor C5a antibody.[1][2] It
highly and effectively blocks the biological activity of C5a by binding to it directly.[1][2] This
action prevents C5a from interacting with its receptor, thereby inhibiting the downstream
inflammatory cascade.[3] An important feature of Vilobelimab's mechanism is its high
selectivity for C5a, which leaves the formation of the membrane attack complex (C5b-9) intact,
an essential component of the innate immune system's defense against pathogens.[1][2][4]

INF904 is an orally administered, small-molecule inhibitor of the C5a receptor (C5aR1).[5][6][7]
[8] It binds to an allosteric site on C5aR1, antagonizing the binding of C5a and blocking the
induction of neutrophil activation.[6] As a small molecule, INF904 is designed for efficient tissue
penetration and offers the convenience of oral dosing.[5] Preclinical and Phase 1 studies have
shown that INF904 can achieve over 90% blockade of C5a-induced neutrophil activation.[6][7]

[9]
Caption: C5a/C5aR Signaling Pathway and Drug Targets.

Clinical Development and Efficacy

Both Vilobelimab and INF904 have demonstrated promising results in clinical trials for
hidradenitis suppurativa.

Vilobelimab

Vilobelimab has been evaluated in the SHINE study, a Phase 2b clinical trial.[3] While the
study did not meet its primary endpoint of Hidradenitis Suppurativa Clinical Response (HiSCR)
at week 16, potentially due to a high placebo response, post-hoc analyses revealed statistically
significant improvements in key disease manifestations, particularly draining tunnels.[3][10][11]
Following these results, a Phase 3 clinical program for Vilobelimab in HS patients with active
draining tunnels was initiated.[2][4]

Table 1. Summary of Vilobelimab Efficacy Data (SHINE Phase 2b Study)
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Vilobelimab (1200

Efficacy Endpoint | Placebo Study Details
mg
Reduction in Draining Post-hoc analysis at
-63.2%[12][13] -18.0%[12]
Tunnels (dT) 16 weeks.
_ 3.1x relative
Complete Resolution
40.9%[12][13] 13.0%[12][13] responder
of dT (dT100) _
improvement.[12][13]
Reduction in Total Post-hoc analysis at
) -50.41%][14] -25.34%[14]
Lesion Count (ANdT) 16 weeks.
Reduction in IHS4 ] Post-hoc analysis at
31.6% reduction[3] N/A
Score 16 weeks.
Post-hoc analysis at
Modified HISCR (m- 16 weeks in patients
54.5%][14] 26.1%][14]

HiSCR) Response

with at least one dT at

baseline.

ANdT: Abscesses, Nodules, and Draining Tunnels; IHS4: International Hidradenitis Suppurativa

Score 4.

INFO04

INF904 has shown early signs of efficacy in a Phase 2a clinical trial.[5] The open-label study

demonstrated rapid and meaningful reductions in inflammatory lesions.[5][7][15]

Table 2: Summary of INFO04 Efficacy Data (Phase 2a Study)
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Efficacy All Doses Study
. 60 mg BID 90 mg BID 120 mg BID ) :
Endpoint Combined Details
Mean
Abscess &
-4.2[15] -3.6[15] -8.1[5][15] -5.1[15] At week 4.
Nodule (AN)
Reduction
HiSCR50 at
20%[15] 27%[15] 38%[15] 28%[15]
Week 4
HiISCR50 at 4 weeks post-
25%[15] 44%[15] 63%[5][15] 44%[5][15]
Week 8 treatment.
Pain
Reduction 60%][15] 64%][15] 75%][15] 66%][15] At week 4.
(NRS30)
DLQI
-5.0[15] -2.9[15] -10.1[15] -5.6[15] At week 4.
Improvement

BID: Twice daily; HISCR50: Hidradenitis Suppurativa Clinical Response with at least a 50%
reduction; NRS30: At least a 30% reduction in the Numeric Rating Scale for pain; DLQI:
Dermatology Life Quality Index.

Experimental Protocols
Vilobelimab (SHINE Study)

The SHINE study was a prospective, randomized, double-blind, placebo-controlled, multi-
center Phase 2b trial that enrolled 177 patients with moderate to severe HS.[3][11][14][16]
Patients were randomized into five treatment arms: four different doses of Vilobelimab (400mg
Q4W, 800mg Q4W, 800mg Q2W, 1200mg Q2W) and a placebo group.[14] The primary
endpoint was the proportion of patients achieving HiSCR at week 16.[10][11]

INFO904 (Phase 2a Study)

The Phase 2a trial of INF904 was an open-label, multi-center basket study that included
patients with HS.[5][7][9] The HS cohort consisted of 29 evaluable patients across three dosing
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arms: 60 mg, 90 mg, and 120 mg twice daily (BID) for a 4-week treatment period, followed by a
4-week observation period.[5][9][15] The primary endpoints were safety and pharmacokinetics,
with efficacy as an exploratory endpoint.[5][7]

Vilobelimab SHINE Phase 2b Workflow INF904 Phase 2a Workflow

Screening & Enrollment Screening & Enrollment
(N=177 Moderate-to-Severe HS) (N=29 Evaluable HS)

Y
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16-Week Treatment Period

Primary Endpoint Assessment
(HiSCR at Week 16)

Vilobelimab 1200mg QZW)

GNFQM 60mg BID

GNFQM 90mg BID)

4-Week Treatment Period
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4-Week Observation Period
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(Safety, PK, Efficacy)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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